2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Overview
Description
“2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid” is a complex organic compound. It contains a tetrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks . Specific chemical reactions involving “this compound” are not available in the retrieved data.
Physical and Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes . Specific physical and chemical properties of “this compound” are not available in the retrieved data.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of various compounds structurally related to 2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid have been explored. A notable study involved the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which are chemically related, through reactions with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole (Chigorina, Bespalov, & Dotsenko, 2019).
Coordination Compounds and Luminescent Properties
- Studies have developed coordination compounds using tetrazole-containing carboxylic acids, which bear a structural resemblance to the compound . These compounds were found to exhibit significant luminescent properties in solid state, making them potential materials for optical applications (Shen et al., 2016).
Pharmaceutical Research
- Research has focused on the synthesis and pharmacological evaluation of derivatives related to this compound. For example, 5-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives were synthesized and evaluated as platelet aggregation inhibitors (Challa, Mamidisetty, Ghanta, & Padi, 2014).
Safety and Hazards
Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction. They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Specific safety and hazard information for “2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid” is not available in the retrieved data.
Mechanism of Action
Target of Action
Tetrazoles, in general, are known to interact with a variety of biological targets due to their electron-donating and electron-withdrawing properties . They are often used as nonclassical bioisosteres of carboxylic acids, which allows them to interact with a wide range of receptors .
Mode of Action
Tetrazoles are known to stabilize the electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This property allows them to interact with their targets and induce changes.
Biochemical Pathways
Tetrazoles have been shown to exhibit a broad range of biological effects, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could enhance the bioavailability of the compound. Additionally, tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may have favorable ADME properties .
Result of Action
Given the wide range of biological activities associated with tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The lipid solubility of tetrazoles suggests that the compound’s action may be influenced by the lipid composition of the environment .
Properties
IUPAC Name |
2-(tetrazol-1-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c14-9(15)7-5-1-2-16-3-6(5)17-8(7)13-4-10-11-12-13/h4H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDNRTWCCFDKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)N3C=NN=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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